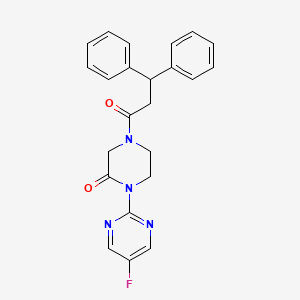
4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one, also known as DFPP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFPP is a small molecule that belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties.
Wirkmechanismus
4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one exerts its pharmacological effects by binding to specific targets in the body. 4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has been found to bind to the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA and RNA. By inhibiting DHFR, 4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one disrupts the synthesis of DNA and RNA, leading to the inhibition of cell proliferation. 4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has also been found to bind to the adenosine A1 receptor, which is involved in the regulation of inflammation. By binding to the adenosine A1 receptor, 4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one suppresses the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has been found to exhibit potent biochemical and physiological effects. 4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has been shown to induce apoptosis in cancer cells by activating caspase enzymes. 4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has also been found to inhibit cell proliferation by disrupting the synthesis of DNA and RNA. Furthermore, 4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has been shown to suppress the production of pro-inflammatory cytokines by binding to the adenosine A1 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has several advantages for lab experiments. 4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a small molecule that can be easily synthesized and purified. 4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has been found to exhibit potent pharmacological properties, making it an attractive candidate for drug development. However, 4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one also has some limitations for lab experiments. 4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a relatively new compound, and its pharmacological properties are still being studied. Furthermore, 4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has not been extensively tested for its safety and toxicity, which may limit its potential use in humans.
Zukünftige Richtungen
There are several future directions for the study of 4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one. One future direction is to further investigate the mechanism of action of 4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one. By understanding how 4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one exerts its pharmacological effects, researchers can develop more effective drugs that target specific pathways. Another future direction is to study the safety and toxicity of 4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one. By understanding the safety profile of 4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one, researchers can determine its potential use in humans. Furthermore, researchers can explore the use of 4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one in combination with other drugs to enhance its pharmacological effects.
Synthesemethoden
4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one can be synthesized by the reaction of 5-fluoropyrimidine-2,4-diamine with 3,3-diphenylpropanoic acid in the presence of thionyl chloride and triethylamine. This reaction leads to the formation of 4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one as a white solid with a yield of 72%.
Wissenschaftliche Forschungsanwendungen
4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. 4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has been found to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation. 4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has also been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Furthermore, 4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-(3,3-diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O2/c24-19-14-25-23(26-15-19)28-12-11-27(16-22(28)30)21(29)13-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,14-15,20H,11-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMXMQXOOSKEDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC=C(C=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

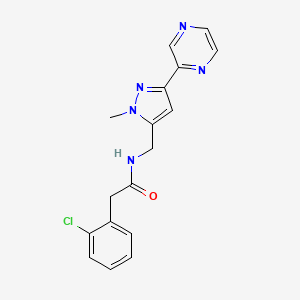
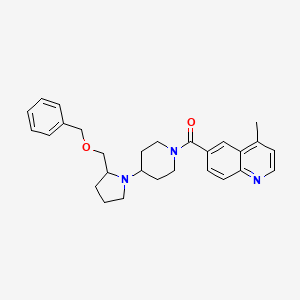
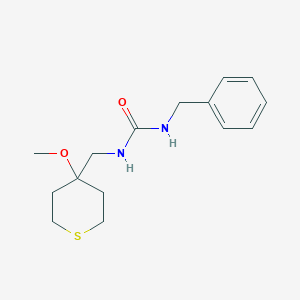
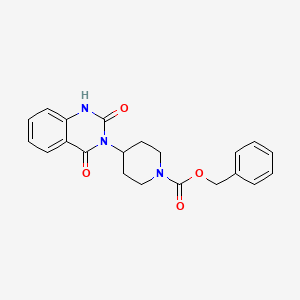



![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide](/img/structure/B2829628.png)
![1-butyl-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2829629.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenoxy)ethanesulfonamide](/img/structure/B2829631.png)
![N-(2-methoxyphenyl)-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2829633.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2829634.png)
![2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(propan-2-yl)acetamide](/img/structure/B2829637.png)